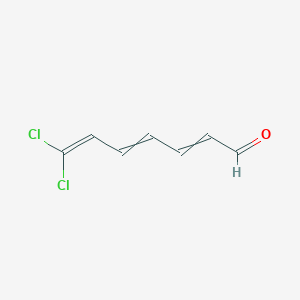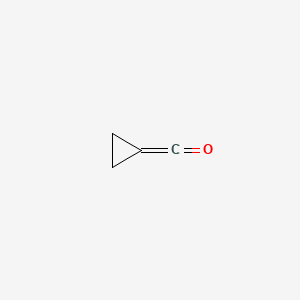
Methanone, cyclopropylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of methanone, cyclopropylidene- typically involves the reaction of ketene with diazomethane . This reaction must be conducted at low temperatures to avoid side reactions and ensure the stability of the product.
Analyse Chemischer Reaktionen
Methanone, cyclopropylidene- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the strain in the three-membered ring, nucleophiles readily add to the carbonyl group without the need for a catalyst.
Cycloadditions: It participates in [3+4] cycloadditions with dienes and [3+2] additions to carbonyl groups.
Ring-Opening Reactions: The compound can undergo nucleophilic ring-opening reactions, which are facilitated by the electrophilic nature of the ring carbons.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and the major products formed are typically adducts or ring-opened compounds .
Wissenschaftliche Forschungsanwendungen
Methanone, cyclopropylidene- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanistic Studies: The compound’s unique reactivity makes it a valuable tool for studying reaction mechanisms and the behavior of strained ring systems.
Material Science:
Wirkmechanismus
The reactivity of methanone, cyclopropylidene- is primarily due to the strain in its three-membered ring structure. This strain makes the carbonyl carbon highly electrophilic, facilitating nucleophilic addition and ring-opening reactions . The compound can also act as a dipolar intermediate in certain reactions, further contributing to its unique reactivity .
Vergleich Mit ähnlichen Verbindungen
Methanone, cyclopropylidene- can be compared to other strained ring compounds such as cyclopropanone and cyclopropenone . While all these compounds share a high degree of ring strain, methanone, cyclopropylidene- is unique in its ability to participate in a wide range of cycloaddition and nucleophilic addition reactions . Other similar compounds include dichlorocarbene and other halogenated carbenes, which also exhibit high reactivity due to their strained structures .
Eigenschaften
CAS-Nummer |
59078-44-3 |
|---|---|
Molekularformel |
C4H4O |
Molekulargewicht |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c5-3-4-1-2-4/h1-2H2 |
InChI-Schlüssel |
IDITVISEENJSMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


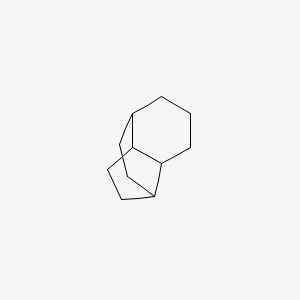
![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)
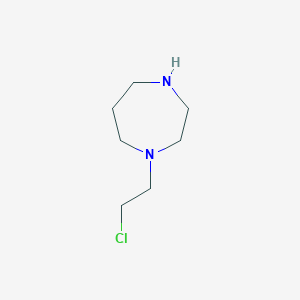
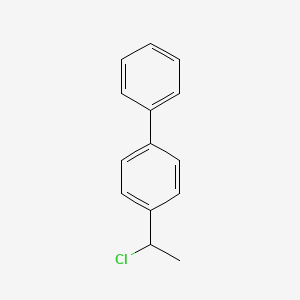
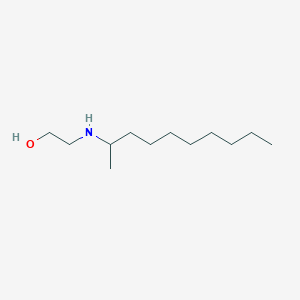
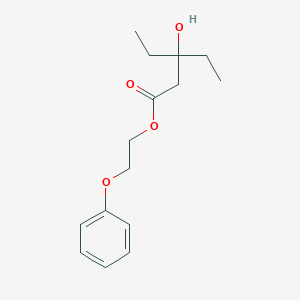
![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)
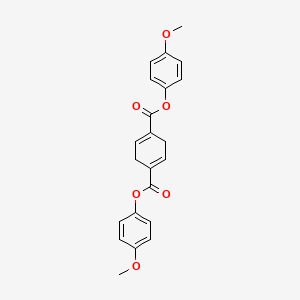
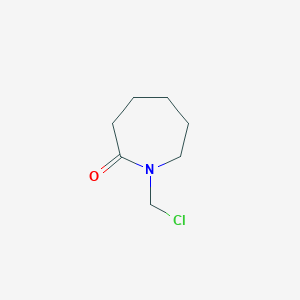
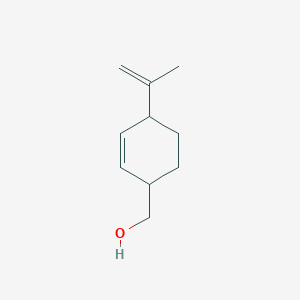
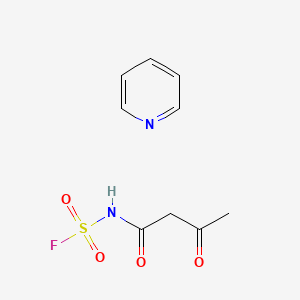
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
